3,4-Seco-3-oxobisabol-10-ene-4,1-olide

Natural Products Chemistry Sesquiterpene Lactones Analytical Reference Standards

Procurement challenge: Sourcing bisabolane-type sesquiterpenoids with verifiable identity and no substitution data. This compound (CAS 1564265-85-5) is a 3,4-seco-bisabolane featuring a gamma-lactone ring. - **Verified application:** Reference standard for Alpinia intermedia/galanga chemotaxonomic fingerprinting. - **Spec-based selection:** No comparative bioactivity data exists; purchase decision relies on ≥98% purity and CAS verification. - **Research utility:** Primary use is generating missing anti-inflammatory or bioactivity data for this unique scaffold.

Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
Cat. No. B15596019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Molecular FormulaC15H24O3
Molecular Weight252.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3/t11-,13+,14+/m1/s1
InChIKeyVHMXPSJCPAORRU-XBFCOCLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Information


3,4-Seco-3-oxobisabol-10-ene-4,1-olide (CAS 1564265-85-5) is a seco-bisabolane-type sesquiterpene lactone with the molecular formula C15H24O3 and molecular weight 252.35 g/mol [1]. The compound is a natural product isolated from the leaves of Alpinia galanga and Alpinia intermedia (Zingiberaceae) . Characterized by a 3,4-seco lactone ring system, this compound belongs to the bisabolane sesquiterpenoid class, a family of monocyclic C15 terpenoids widely distributed across plants, marine organisms, and fungi [2]. The bisabolane-type sesquiterpenoids as a class are known for antibacterial, anti-inflammatory, and cytotoxic properties [3].

Alpinia species reference standard: Reported isolation from Alpinia intermedia supports use as botanical reference material.
Seco-bisabolane structural probe: 3,4-seco modification and γ-lactone enable structure-activity relationship studies within bisabolane class.
Identity verification: High purity specification supports analytical method development and quality control workflows.

Substitution Not Supported


Critical evaluation of the published scientific literature reveals a significant evidence gap: no peer-reviewed primary research articles were identified containing quantitative bioactivity data (MIC, IC50, EC50) for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide [1]. While bisabolane-type sesquiterpenoids as a class demonstrate antimicrobial and cytotoxic activities across multiple studies [2], the specific compound lacks documented head-to-head comparisons with structural analogs [3]. This absence of quantifiable differentiation means that procurement decisions cannot currently be guided by comparative performance metrics. Researchers selecting this compound must therefore rely on its defined chemical identity (CAS 1564265-85-5) and high commercial purity (≥98%) [4] as primary differentiation factors, rather than asserted biological superiority over analogs.

Analog Bisabolane analog mismatch: Structural variations within the class may significantly shift bioactivity; no direct comparison data exists.
Data Performance not transferable: Absence of quantitative comparative evidence against specific analogs limits interchangeability assessment.
Spec Purity-only specification: Only identity and purity are verifiable; functional substitution remains unsupported by published data.

Quantitative Evidence


No Comparative Bioactivity Data

3,4-Seco-3-oxobisabol-10-ene-4,1-olide is commercially available with documented purity of ≥98% as verified by HPLC analysis, establishing it as a reliable analytical reference standard for natural product research [1]. In contrast, structurally related bisabolane-type sesquiterpenoids isolated from fungal sources (e.g., compounds from Aspergillus versicolor SD-330) are typically available only as isolated research samples without standardized commercial purity specifications [2].

Comparative Data
Data to verify
None identified
No substitution inference possible
Requires primary research
Natural Products Chemistry Sesquiterpene Lactones Analytical Reference Standards

Variable Anti-inflammatory Activity Among Bisabolanes

3,4-Seco-3-oxobisabol-10-ene-4,1-olide is specifically isolated from the leaves of Alpinia galanga and Alpinia intermedia (Zingiberaceae) . This botanical origin distinguishes it from the majority of bisabolane-type sesquiterpene lactones reported in the literature, which predominantly derive from fungal sources (Aspergillus, Phomopsis spp.) [1] or from Asteraceae family plants [2].

Class Potency Variance
Class-level inference
~2.2-fold IC₅₀ difference (111.1 vs 247.8 µM, NO inhibition)
Structural changes may alter bioactivity
LPS-induced RAW 264.7 macrophages; not product-specific
Phytochemistry Alpinia Species Zingiberaceae Metabolites

Purity and Physicochemical Specifications

3,4-Seco-3-oxobisabol-10-ene-4,1-olide features a 3,4-seco lactone ring system, a specific structural modification within the bisabolane sesquiterpenoid family [1]. This seco-lactone architecture contrasts with the 1,2-seco-bisabolene lactones reported by Xi et al. (2016) [2], which demonstrated cytotoxic IC50 values of 1.38-8.19 μM against multiple cancer cell lines (HCT-116, HepG2, A2780, NCI-H1650, BGC-823) [3]. The different position of ring cleavage (3,4-seco vs. 1,2-seco) may confer distinct chemical reactivity and biological interaction profiles.

Specification
Specification review
Purity >98%, XLogP3-AA 3.1
Minimal procurement baseline
Vendor specification; no functional comparison available
Seco-Terpenoid Chemistry Bisabolane Skeleton Lactone Ring Systems

Application Scenarios


Alpinia Species Reference Standard

With verified purity of ≥98% by HPLC and defined CAS registration (1564265-85-5), 3,4-Seco-3-oxobisabol-10-ene-4,1-olide serves as a qualified analytical reference standard for LC-MS or HPLC quantification of this specific metabolite in Alpinia galanga and Alpinia intermedia extracts [1]. This application is supported by documented commercial availability and purity specifications.

Seco-Bisabolane SAR Exploration

The compound's specific isolation from Alpinia galanga and Alpinia intermedia leaves positions it as a marker compound for chemotaxonomic studies of Zingiberaceae plants [1]. Researchers investigating the phytochemical diversity of Alpinia species may employ this compound for comparative metabolomic profiling against other Zingiberaceae genera.

Identity-Based Procurement

The 3,4-seco lactone ring system represents a distinct structural subclass within bisabolane sesquiterpenoids, contrasting with the 1,2-seco-bisabolene lactones that have demonstrated cytotoxic activity [2]. Researchers interested in structure-activity relationships among seco-terpenoid lactones may utilize this compound to investigate how the position of ring cleavage (3,4- vs. 1,2-seco) influences chemical properties and potential biological interactions.

Baseline Compound for Bisabolane Sesquiterpenoid Screening Panels

Given the documented antibacterial and cytotoxic activities of the bisabolane sesquiterpenoid class [3], 3,4-Seco-3-oxobisabol-10-ene-4,1-olide may be included in compound screening libraries aimed at discovering new bioactive molecules. The absence of reported bioactivity data for this specific compound does not preclude its use as a structurally defined member of bisabolane screening panels, where its activity (or lack thereof) can provide valuable comparative data against more extensively characterized analogs.

Application
Selection Property
Validation Focus
Alpinia species reference standard
Identity and purity specification
Chromatographic fingerprinting validation
Seco-bisabolane SAR exploration
Seco-bisabolane scaffold with γ-lactone
Activity comparison with related sesquiterpenoids
Identity-based procurement
Verified CAS and purity
Certificate of Analysis review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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